Methyl 6-fluoro-5-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-5-methylpicolinate: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-methylpicolinate typically involves the esterification of 6-fluoro-5-methylpicolinic acid. One common method is to react 6-fluoro-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
6-fluoro-5-methylpicolinic acid+methanolsulfuric acidMethyl 6-fluoro-5-methylpicolinate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-fluoro-5-methylpicolinate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-substituted-5-methylpicolinates.
Oxidation: Formation of 6-fluoro-5-methylpicolinic acid.
Reduction: Formation of 6-fluoro-5-methylpicolinyl alcohol.
Scientific Research Applications
Methyl 6-fluoro-5-methylpicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Agrochemicals: It is investigated for its potential use as a herbicide or pesticide due to its structural similarity to other bioactive picolinates.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-5-methylpicolinate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Methyl 5-fluoro-6-methylpicolinate: Similar in structure but with the fluorine atom at the 5-position.
6-Fluoro-5-methylpicolinic acid: The carboxylic acid analog of Methyl 6-fluoro-5-methylpicolinate.
6-Fluoro-5-methylpicolinyl alcohol: The reduced form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the ester group, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl 6-fluoro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 |
InChI Key |
ROZPXJDEIIFXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.